N-(3-Methoxypropyl)-1,2-ethanediamine: Structural Profiling, Synthetic Methodologies, and Applications in Advanced Drug Design
N-(3-Methoxypropyl)-1,2-ethanediamine: Structural Profiling, Synthetic Methodologies, and Applications in Advanced Drug Design
As the complexity of therapeutic targets increases, the demand for versatile, bifunctional building blocks in medicinal chemistry and materials science has surged. N-(3-methoxypropyl)-1,2-ethanediamine (CID 28301695) represents a highly strategic aliphatic diamine, characterized by its primary and secondary amine groups coupled with a terminal ether linkage[1].
This whitepaper provides an in-depth technical analysis of this molecule. By examining its physicochemical profile, synthetic methodologies, and mechanistic causality in drug design, we aim to equip researchers with the foundational knowledge required to leverage this compound in advanced applications, ranging from antisense oligonucleotide (ASO) gapmer modifications to radiopharmaceutical chelation.
Physicochemical Profiling and Structural Significance
The molecular architecture of N-(3-methoxypropyl)-1,2-ethanediamine ( C6H16N2O ) is defined by an ethylenediamine backbone mono-alkylated with a 3-methoxypropyl chain[2]. This dual-motif structure provides distinct chemical behaviors:
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The Diamine Core: Acts as a potent bidentate ligand (N,N-donor) capable of chelating transition metals or serving as a reactive nucleophile in polymer curing and cross-linking[3].
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The Methoxypropyl Chain: Functions as a flexible, hydrophilic appendage. In drug design, the ether oxygen acts as a hydrogen-bond acceptor, which significantly modulates the thermodynamic solubility and lipophilicity (LogP) of the parent molecule[4].
Quantitative Data Summary
| Property | Value | Causality / Significance in Application |
| Molecular Formula | C6H16N2O | Defines the baseline stoichiometric ratios for synthesis. |
| Molecular Weight | 132.20 g/mol | Low molecular weight allows for high atom economy when used as a functional pendant group[5]. |
| Hydrogen Bond Donors | 3 (from −NH and −NH2 ) | Facilitates strong target-protein interactions and aqueous solvation[5]. |
| Hydrogen Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen) | The ether oxygen specifically improves thermodynamic solubility and mimics spatial locations of other functional groups (e.g., dimethylisoxazole)[4]. |
| Topological Polar Surface Area | 47.3 Ų | Ideal for maintaining membrane permeability while enhancing solubility in oral drug candidates[5]. |
Synthetic Methodology: Controlled Mono-Alkylation
The synthesis of N-(3-methoxypropyl)-1,2-ethanediamine requires careful control to prevent over-alkylation (forming tertiary amines or quaternary ammonium salts). The most reliable protocol involves the nucleophilic substitution of 1-bromo-3-methoxypropane by an excess of ethylenediamine (EDA)[6].
Step-by-Step Experimental Protocol
Objective: Synthesize high-purity N-(3-methoxypropyl)-1,2-ethanediamine via controlled alkylation.
Reagents & Materials:
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Ethylenediamine (EDA, anhydrous) - 5.0 equivalents
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1-Bromo-3-methoxypropane - 1.0 equivalent
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Anhydrous Tetrahydrofuran (THF) or solvent-free conditions
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Nitrogen ( N2 ) atmosphere
Workflow:
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Preparation of the Amine Pool: Purge a dry round-bottom flask with N2 . Add 5.0 equivalents of anhydrous EDA. Causality: A large stoichiometric excess of the primary diamine is critical to statistically favor mono-alkylation and suppress the formation of di-alkylated byproducts[6].
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Controlled Alkylation: Immerse the flask in a room-temperature water bath. Add 1.0 equivalent of 1-bromo-3-methoxypropane dropwise via a syringe over 30 minutes. Causality: The reaction is exothermic; the water bath acts as a heat sink to maintain the temperature below 30°C, preventing thermal runaway and minimizing side reactions[6].
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Thermal Maturation: Once the addition is complete, heat the reaction mixture to 50–55°C using an oil bath for 2 to 4 hours with continuous stirring. Causality: Elevating the temperature overcomes the activation energy barrier for the substitution, ensuring complete consumption of the alkyl bromide[6].
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Self-Validating Check (TLC/LC-MS): Monitor the reaction via LC-MS. The disappearance of the 1-bromo-3-methoxypropane peak and the emergence of the m/z≈133 [M+H]+ peak validates reaction completion.
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Workup and Purification:
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Cool the mixture in an ice bath.
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Remove the excess EDA via vacuum distillation (EDA boils at 116°C; use a high-vacuum setup to avoid thermal degradation of the product).
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Dissolve the resulting residue in a minimal amount of THF, centrifuge (300 rpm, 5 min) to precipitate hydrobromide salts, and decant the supernatant[6].
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Final Polish: Purify the crude oil via silica gel chromatography (using a highly polar eluent system, e.g., CH2Cl2 /MeOH/ NH4OH ) or fractional distillation to isolate the pure N-(3-methoxypropyl)-1,2-ethanediamine.
Caption: Synthetic workflow for N-(3-methoxypropyl)-1,2-ethanediamine via controlled alkylation.
Mechanistic Causality in Advanced Drug Design
The incorporation of the 3-methoxypropyl group into amine backbones is not merely a structural variation; it is a deliberate, causality-driven choice in medicinal chemistry optimization[4]. As a Senior Application Scientist, I evaluate this moiety based on its profound impact on pharmacokinetics, thermodynamics, and target engagement.
Thermodynamic Solubility and Lipophilic Efficiency (LELP)
Molecular obesity—the tendency for drug candidates to become overly large and lipophilic during affinity optimization—often leads to poor aqueous solubility and suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[7].
By appending a methoxypropyl chain (derived from amines like N-(3-methoxypropyl)-1,2-ethanediamine) to a pharmacophore, researchers can dramatically improve thermodynamic solubility. The ether oxygen acts as a hydrogen-bond acceptor with water, lowering the overall lipophilicity compared to a purely aliphatic chain of the same length. For example, in the optimization of EZH2 inhibitors, replacing a dimethylisoxazole group with a methoxypropyl-containing moiety improved the thermodynamic solubility to >315 μg/mL while maintaining high permeability for oral bioavailability[4].
Entropic Water Displacement in Target Subpockets
Binding thermodynamics play a critical role in target affinity. The methoxypropyl side chain is highly effective at occupying narrow, hydrophobic cavities (such as the S3 subpocket in native renin)[8].
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The Mechanism: As the flexible methoxypropyl chain enters the hydrophobic subpocket, it displaces highly ordered, high-energy water molecules into the bulk solvent.
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The Causality: This displacement is entropically favored ( ΔS>0 ), which compensates for the entropy loss associated with the decreased flexibility of the ligand upon binding. This entropically driven binding significantly enhances the overall binding free energy ( ΔG ) and target selectivity[7].
Coordination Chemistry in Radiopharmaceuticals
Beyond traditional small-molecule drugs, the diamine backbone of N-(3-methoxypropyl)-1,2-ethanediamine is an ideal chelator. In the development of Technetium-99m ( 99mTc ) radiotracers for myocardial perfusion imaging (e.g., 99mTc N-MPO), methoxypropyl-functionalized amines are used to coordinate the metal core[3].
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The Causality: The bidentate nitrogen atoms securely chelate the transition metal, while the pendant methoxypropyl groups enhance the hydrophilicity of the complex. This specific balance promotes rapid liver clearance and favorable heart-to-liver biodistribution ratios, allowing for high-contrast SPECT imaging within minutes of injection[3].
Caption: Dual-functionality of the diamine backbone and methoxypropyl chain in drug design and coordination.
Conclusion
N-(3-methoxypropyl)-1,2-ethanediamine is far more than a simple organic intermediate; it is a highly engineered molecular tool. Whether utilized to synthesize phosphanediamines for ASO gapmer modifications[6], or to entropically optimize the binding pockets of complex enzyme inhibitors[4], its structural duality—combining a reactive chelating core with a solubility-enhancing ether appendage—makes it indispensable in modern chemical biology and drug development. By adhering to the controlled synthetic protocols and understanding the thermodynamic causality behind its behavior, researchers can effectively harness its full potential.
References
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National Center for Biotechnology Information (NIH). "1,2-Ethanediamine, N-(3-methoxypropyl)- | CID 28301695 - PubChem". PubChem. Available at:[Link]
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Shen, W., et al. "Site-specific replacement of phosphorothioate with alkyl phosphonate linkages enhances the therapeutic profile of gapmer ASOs by modulating interactions with cellular proteins". Nucleic Acids Research (2019). Available at:[Link]
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Zhang, H., et al. "Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies". Journal of Medicinal Chemistry (2017). Available at:[Link]
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Su, F., et al. "Pharmacokinetics and biodistribution of 99mTc N-MPO in healthy human volunteers". International Journal of Molecular Imaging (2014). Available at:[Link]
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Keseru, G. M., et al. "The role of binding thermodynamics in medicinal chemistry optimizations". Repository of the Academy's Library (MTAK). Available at:[Link]
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